Micronomicin

Description

Micronomicin is an aminoglycoside antibiotic which is marketed in Japan, and sold under the brand names Sagamicin and Luxomicina.

This compound is an aminoglycoside antibiotic isolated from Micromonospora sagamiensis var. nonreducans. This compound is an analog of gentamicin and has broad-spectrum activity against both gram-positive and gram-negative bacteria.

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

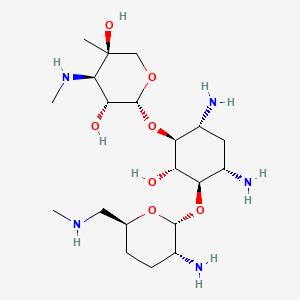

DE 020 & DE 020 eyedrops both consist of KW 1062, benzalkonium chloride, sodium chloride, sodium hydroxide & distilled water pH 7.4; RN given refers to parent cpd; see also record for gentamicin C; structure

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H41N5O7/c1-20(28)8-29-19(14(27)17(20)25-3)32-16-12(23)6-11(22)15(13(16)26)31-18-10(21)5-4-9(30-18)7-24-2/h9-19,24-28H,4-8,21-23H2,1-3H3/t9-,10+,11-,12+,13-,14+,15+,16-,17+,18+,19+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNYGXMICFMACRA-XHEDQWPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CCC(O3)CNC)N)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H](CC[C@H](O3)CNC)N)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H41N5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

66803-19-8 (unspecified sulfate) | |

| Record name | Micronomicin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052093217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID401023736 | |

| Record name | Micronomicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401023736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52093-21-7 | |

| Record name | Micronomicin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52093-21-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Micronomicin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052093217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Micronomicin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13274 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Micronomicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401023736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MICRONOMICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9AZ0R40QV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Micronomicin on Bacterial Ribosomes

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Micronomicin is a potent aminoglycoside antibiotic that exerts its bactericidal effects by targeting the bacterial ribosome, the essential cellular machinery for protein synthesis.[1][2] Like other members of the aminoglycoside class, its primary mechanism of action involves high-affinity binding to the 30S ribosomal subunit.[1][3][4] This interaction disrupts the fidelity of mRNA translation and inhibits key steps in the protein synthesis cycle, leading to the production of aberrant, non-functional proteins and ultimately, bacterial cell death.[1][4] This document provides a detailed exploration of this compound's molecular interactions with the ribosome, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the core mechanisms and workflows.

Core Mechanism of Action

The bactericidal activity of this compound is a multi-step process that begins with its transport into the bacterial cell and culminates in the catastrophic failure of protein synthesis.

Binding to the 30S Ribosomal Subunit

This compound, a polycationic molecule, is actively transported across the bacterial cell membrane.[2] Once inside the cytoplasm, it specifically targets the small (30S) subunit of the 70S bacterial ribosome.[1][3] The primary binding site is located at the aminoacyl-tRNA acceptor site (A-site) within the decoding center of the 16S ribosomal RNA (rRNA), specifically at a conserved region of helix 44 (h44).[5][6]

Induction of Conformational Changes and mRNA Miscoding

The binding of this compound to the A-site induces a critical conformational change in the 16S rRNA.[7] It forces two universally conserved adenine residues, A1492 and A1493, to flip out from their helical stack within h44.[8] This drug-induced conformation mimics the state that the ribosome normally adopts only when a correct (cognate) codon-anticodon pairing occurs. By locking the A-site in this "on" state, this compound significantly lowers the accuracy of the decoding process.

This compromised proofreading function leads to the erroneous acceptance of near-cognate aminoacyl-tRNAs (tRNAs whose anticodons do not perfectly match the mRNA codon). The incorporation of incorrect amino acids into the elongating polypeptide chain results in the synthesis of non-functional or misfolded proteins.[1][4] The accumulation of these aberrant proteins can disrupt cellular functions, including compromising the integrity of the cell membrane, which further enhances aminoglycoside uptake and leads to cell death.[1][2]

Inhibition of Ribosomal Translocation and Recycling

Beyond inducing miscoding, aminoglycosides, including this compound, interfere with other crucial steps of translation:

-

Inhibition of Translocation: The binding at the h44 decoding site can physically hinder the movement of the peptidyl-tRNA from the A-site to the P-site, a process known as translocation, which is essential for the elongation of the peptide chain.[9][10] This effectively stalls protein synthesis.

-

Inhibition of Ribosome Recycling: Aminoglycosides have a secondary binding site on the large (50S) ribosomal subunit, specifically within helix 69 (H69) of the 23S rRNA.[9][10] Binding at this site can interfere with the function of Ribosome Recycling Factor (RRF), which, along with Elongation Factor G (EF-G), is responsible for dissociating the 70S ribosome into its 30S and 50S subunits after a round of translation is complete.[9] By preventing this separation, this compound traps ribosomes in an inactive state, reducing the pool of available subunits for new rounds of protein synthesis initiation.

Quantitative Data on Aminoglycoside-Ribosome Interactions

The potency of aminoglycosides is determined by their binding affinity to the ribosomal target and their ability to inhibit translation. The following table summarizes representative quantitative data for aminoglycoside interactions, providing a comparative framework for understanding this compound's activity.

| Aminoglycoside | Assay Type | Target | Measured Parameter | Value | Reference |

| Paromomycin | In Vitro Translation | E. coli Ribosomes | IC₅₀ | ~0.5 µM | [8] |

| PAR-biotin | In Vitro Translation | E. coli Ribosomes | IC₅₀ | < 1 µM | [8] |

| Gentamicin | In Vitro Translation | E. coli Ribosomes | IC₅₀ | ~1 µg/mL | [10] |

| Paromomycin | In Vitro Translation | E. coli Ribosomes | IC₅₀ | ~1 µg/mL | [10] |

| Paromomycin | Surface Plasmon Resonance | A-site RNA hairpin | Kᴅ | 130 nM | [8] |

| Kanamycin A | Competition SPR Assay | A-site RNA hairpin | IC₅₀ | ~1 µM | [8] |

| Gentamicin | Competition SPR Assay | A-site RNA hairpin | IC₅₀ | ~10 µM | [8] |

Note: IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Kᴅ (Dissociation constant) is a measure of binding affinity; a lower Kᴅ indicates higher affinity.

Experimental Protocols

The mechanisms of aminoglycoside action have been elucidated through various biochemical and biophysical assays. Detailed below are methodologies for key experiments.

In Vitro Translation Inhibition Assay (Luciferase-Based)

This assay quantifies the ability of a compound to inhibit protein synthesis in a cell-free system.

-

System Preparation: An E. coli S30 extract system containing all necessary components for translation (ribosomes, tRNAs, amino acids, enzymes, and cofactors) is prepared.

-

Template: An mRNA transcript encoding a reporter protein, such as Firefly Luciferase, is added to the system.

-

Inhibitor Addition: Serial dilutions of this compound (or other test compounds) are added to the reaction mixtures. A control reaction with no inhibitor is included.

-

Incubation: The reactions are incubated at 37°C for a set period (e.g., 30-60 minutes) to allow for translation to occur.

-

Quantification: Luciferase substrate (luciferin) is added to the reactions. The amount of active luciferase produced is quantified by measuring the resulting luminescence using a luminometer.

-

Data Analysis: The luminescence signal from each drug concentration is normalized to the no-inhibitor control. The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a dose-response curve.[8]

Ribosome Binding Assay (Surface Plasmon Resonance - SPR)

SPR is used to measure the real-time binding kinetics and affinity between an aminoglycoside and its rRNA target.

-

Surface Preparation: A sensor chip is functionalized with streptavidin. A biotinylated RNA hairpin that mimics the ribosomal A-site is synthesized and immobilized on the chip surface by flowing it over the chip.[11]

-

Analyte Injection: Solutions of this compound at various concentrations are flowed over the immobilized RNA surface.

-

Binding Measurement: The binding of this compound to the RNA is detected as a change in the refractive index at the sensor surface, which is proportional to the change in mass. This is recorded in real-time as a response in resonance units (RU).

-

Dissociation: A buffer solution is flowed over the chip to measure the dissociation of the drug from the RNA target.

-

Data Analysis: The association (kₐ) and dissociation (kₑ) rate constants are determined by fitting the binding and dissociation curves. The equilibrium dissociation constant (Kᴅ) is then calculated as kₑ/kₐ.[8]

Ribosome Recycling Assay

This assay measures the ability of an antibiotic to inhibit the RRF and EF-G-mediated splitting of the 70S ribosome.

-

Complex Formation: 70S ribosomes are incubated with a radiolabeled tRNA (e.g., [³²P]-tRNA) and an mRNA template to form a stable post-termination complex.[9]

-

Inhibitor and Factor Addition: The post-termination complexes are diluted into a reaction buffer containing Ribosome Recycling Factor (RRF), Elongation Factor G (EF-G), GTP, and varying concentrations of this compound.

-

Incubation: The reaction is incubated at 37°C to allow for ribosome recycling to occur.

-

Separation: The reaction mixture is filtered through a double-membrane system. The top membrane retains the intact 70S ribosomes, while the bottom membrane captures the dissociated 50S subunits (to which the radiolabeled tRNA remains bound after subunit splitting).[9]

-

Quantification: The radioactivity on the bottom membrane is measured using a scintillation counter. A decrease in radioactivity indicates inhibition of ribosome recycling.

-

Data Analysis: The extent of inhibition is calculated for each drug concentration relative to a no-drug control.

Visualizations of Mechanisms and Workflows

The following diagrams illustrate the key pathways and processes involved in this compound's mechanism of action.

Caption: Overall mechanism of this compound action.

Caption: A-site binding and induction of miscoding.

Caption: Workflow for a luciferase-based translation assay.

References

- 1. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]

- 2. Aminoglycoside - Wikipedia [en.wikipedia.org]

- 3. Aminoglycosides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Aminoglycoside interactions and impacts on the eukaryotic ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aminoglycoside ribosome interactions reveal novel conformational states at ambient temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 30S Ribosomal Subunit Assembly Is a Target for Inhibition by Aminoglycosides in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Roles of specific aminoglycoside–ribosome interactions in the inhibition of translation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Detection and Quantification of Ribosome Inhibition by Aminoglycoside Antibiotics in Living Bacteria Using an Orthogonal Ribosome-Controlled Fluorescent Reporter - PMC [pmc.ncbi.nlm.nih.gov]

Micronomicin: A Technical Guide to its Discovery, Origin, and Core Scientific Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the aminoglycoside antibiotic, micronomicin. It details its discovery, microbial origin, physicochemical properties, and mechanism of action. The guide also outlines the experimental methodologies for its production, isolation, and characterization, and presents its antibacterial activity profile.

Introduction

This compound, also known as sagamicin, is a potent aminoglycoside antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Discovered and developed by Kyowa Hakko Kogyo Co., Ltd., it is a natural product of the actinomycete Micromonospora sagamiensis var. nonreducans.[1] Structurally, this compound is an analog of gentamicin.[2] This guide serves as a comprehensive resource for scientific professionals engaged in antibiotic research and development.

Physicochemical Properties

This compound is a white to off-white powder that is freely soluble in water. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C20H41N5O7 | [2] |

| Molecular Weight | 463.6 g/mol | [2] |

| Appearance | White to off-white powder | |

| Solubility | Freely soluble in water | |

| Melting Point | 260°C (decomposes) | |

| Optical Rotation | +110° to +130° | |

| pH (in solution) | 3.5 - 5.5 |

Mechanism of Action

Like other aminoglycoside antibiotics, this compound exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria. The primary target of this compound is the 30S ribosomal subunit. Its binding to the 30S subunit interferes with the initiation of protein synthesis and causes misreading of the mRNA template. This leads to the production of non-functional or toxic proteins, ultimately resulting in bacterial cell death.

Antibacterial Spectrum

This compound demonstrates a broad spectrum of activity against a range of Gram-positive and Gram-negative bacteria. Its efficacy is comparable to that of gentamicin against many clinical isolates.[1] The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against various bacterial strains.

| Bacterial Species | MIC Range (µg/mL) |

| Staphylococcus aureus | 0.2 - 1.6 |

| Staphylococcus epidermidis | 0.4 - 3.1 |

| Escherichia coli | 0.4 - 6.3 |

| Klebsiella pneumoniae | 0.4 - 6.3 |

| Pseudomonas aeruginosa | 0.8 - 12.5 |

| Proteus vulgaris | 0.8 - 6.3 |

| Serratia marcescens | 0.8 - 12.5 |

Experimental Protocols

Fermentation of Micromonospora sagamiensis for this compound Production

This protocol describes a representative method for the cultivation of Micromonospora sagamiensis to produce this compound.

5.1.1. Media Composition

A suitable fermentation medium for Micromonospora sagamiensis includes:

-

Dextrin: 1%

-

Glucose: 1%

-

Yeast Extract: 0.5%

-

Calcium Carbonate (CaCO3): 0.1%

5.1.2. Inoculum Preparation

-

Aseptically transfer a loopful of Micromonospora sagamiensis from a stock culture to a seed medium with a similar composition to the production medium.

-

Incubate the seed culture at 28-30°C for 48-72 hours with shaking at 200-250 rpm.

5.1.3. Fermentation Process

-

Sterilize the production medium in a fermenter.

-

Inoculate the production medium with the seed culture (typically 5-10% v/v).

-

Maintain the fermentation at 28-30°C with controlled aeration and agitation. The pH should be maintained between 6.8 and 7.2.

-

Monitor the fermentation for this compound production over a period of 5-7 days. A mutant strain of M. sagamiensis ATCC 21826 has been reported to yield up to 263 U/ml of this compound in a 7.5 L fermenter under optimized conditions.[3]

Isolation and Purification of this compound

The following is a general protocol for the isolation and purification of this compound from the fermentation broth.

-

Cell Removal: At the end of the fermentation, adjust the pH of the broth to 2.0 with an acid (e.g., sulfuric acid) and stir. Separate the mycelium from the broth by centrifugation or filtration.

-

Cation Exchange Chromatography:

-

Adjust the pH of the supernatant to 7.0.

-

Apply the supernatant to a column packed with a weak cation exchange resin (e.g., Amberlite IRC-50, NH4+ form).

-

Wash the column with deionized water to remove impurities.

-

Elute the bound this compound with a dilute solution of ammonium hydroxide (e.g., 0.5 N).

-

-

Further Purification:

-

The eluted fractions containing this compound can be further purified using another ion-exchange resin (e.g., Diaion HPK-25) and/or charcoal chromatography.

-

Monitor the fractions for the presence of this compound using a suitable analytical method such as HPLC.

-

-

Concentration and Drying: Combine the purified fractions, concentrate them under reduced pressure, and then lyophilize to obtain this compound as a dry powder.

Structural Elucidation

The structure of this compound was elucidated using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule. The chemical shifts, coupling constants, and correlation signals in 2D NMR experiments (e.g., COSY, HSQC, HMBC) provide detailed information about the connectivity of atoms and the stereochemistry of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of this compound. Fragmentation analysis in tandem mass spectrometry (MS/MS) provides information about the different structural components of the molecule and how they are connected.

Bioactivity Assay: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antibiotic.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water).

-

Perform serial two-fold dilutions of the this compound stock solution in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Prepare a standardized inoculum of the test bacterium (e.g., to a concentration of 5 x 10^5 CFU/mL).

-

Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (no antibiotic) and a negative control (no bacteria).

-

Incubate the plate at 35-37°C for 18-24 hours.

-

Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Biosynthetic Pathway and Experimental Workflow

The biosynthesis of this compound in Micromonospora sagamiensis is closely related to the well-studied gentamicin biosynthetic pathway. It is a complex process involving a series of enzymatic reactions that modify a central aminocyclitol core. Studies with blocked mutants of M. sagamiensis have provided insights into the biosynthetic steps.[4] For instance, some mutants were found to accumulate intermediates of the gentamicin pathway, suggesting shared enzymatic machinery.[4]

The following diagrams illustrate a proposed biosynthetic pathway for this compound and a general experimental workflow for its discovery and production.

Caption: A proposed biosynthetic pathway for this compound.

Caption: A general experimental workflow for this compound.

Conclusion

This compound is a valuable member of the aminoglycoside class of antibiotics, distinguished by its broad antibacterial spectrum and favorable safety profile compared to some of its counterparts. This technical guide provides a foundational understanding of its discovery, properties, and the scientific methodologies employed in its study. Further research into its biosynthetic pathway and potential for synthetic modification could lead to the development of new and improved aminoglycoside antibiotics.

References

- 1. Micromonospora sagamiensis - Wikipedia [en.wikipedia.org]

- 2. Isolation and purification of antibacterial compound from Streptomyces levis collected from soil sample of north India - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Femtosecond laser-based mutagenesis strategy for this compound production enhancement of Micromonospora sagamiensis ATCC 21826 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sagamicin and the related aminoglycosides: fermentation and biosynthesis. I. Biosynthetic studies with the blocked mutants of Micromonospora sagamiensis - PubMed [pubmed.ncbi.nlm.nih.gov]

Micronomicin's Impact on Protein Synthesis in Escherichia coli: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Micronomicin is a member of the aminoglycoside class of antibiotics, known for their potent, broad-spectrum bactericidal activity.[1] The primary mechanism of action for aminoglycosides is the inhibition of protein synthesis, a fundamental process for bacterial viability and proliferation.[1] By binding to the bacterial ribosome, these antibiotics disrupt the faithful translation of messenger RNA (mRNA) into proteins, leading to a cascade of events that culminates in cell death.[1] This guide will delve into the specific effects of this compound on protein synthesis in the model organism Escherichia coli.

Mechanism of Action: Targeting the Bacterial Ribosome

The bacterial 70S ribosome, composed of a 30S small subunit and a 50S large subunit, is the primary target of aminoglycoside antibiotics.[1] this compound, like other aminoglycosides, is understood to bind to the 16S ribosomal RNA (rRNA) within the 30S subunit. This binding event has several critical consequences for the fidelity and efficiency of protein synthesis.

Induction of Codon Misreading

The binding of this compound to the 30S subunit is believed to distort the A-site (aminoacyl-tRNA binding site), impairing the ribosome's proofreading capability.[1] This leads to the misreading of mRNA codons, resulting in the incorporation of incorrect amino acids into the nascent polypeptide chain. The accumulation of these aberrant, non-functional, or misfolded proteins disrupts cellular processes and contributes to the bactericidal effect.[1]

Inhibition of Translocation

In addition to causing misreading, aminoglycosides can also interfere with the translocation step of elongation, where the ribosome moves along the mRNA to the next codon. This can slow down or halt protein synthesis altogether, preventing the production of essential cellular proteins. Studies on other aminoglycosides like gentamicin and paromomycin in live E. coli cells have shown a two- to four-fold slowdown in translation elongation.[2]

Disruption of the Cell Envelope

The synthesis of faulty proteins induced by aminoglycosides can have secondary effects on the bacterial cell envelope.[3] The integration of aberrant proteins into the cell membrane can compromise its integrity, leading to increased permeability and leakage of cellular contents, further contributing to cell death.[3]

Quantitative Analysis of Protein Synthesis Inhibition

Table 1: General Inhibitory Concentrations of Aminoglycosides against E. coli

| Aminoglycoside | Parameter | Concentration (µg/mL) | Reference |

| Gentamicin | MIC | 0.5 - 32 | [5] |

| Apramycin | MIC | 0.5 - 32 | [5] |

| Gentamicin | Complete Growth Inhibition | > 1 | [5] |

| Apramycin | Complete Growth Inhibition | > 10 | [5] |

Experimental Protocols

The following are detailed protocols for key experiments used to assess the effect of antimicrobial agents like this compound on protein synthesis in E. coli.

In Vitro Transcription-Translation (TX-TL) Assay

This assay allows for the quantification of protein synthesis in a cell-free environment, providing a direct measure of an antibiotic's inhibitory effect on the translational machinery.

4.1.1. Preparation of E. coli S30 Extract [6][7]

-

Culture E. coli (e.g., BL21 DE3) in 2xYT+P media to an OD600 of 1.5-2.0.

-

Harvest cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Wash the cell pellet three times with cold S30A buffer (10 mM Tris-acetate pH 8.2, 14 mM magnesium acetate, 60 mM potassium acetate, 1 mM DTT).

-

Resuspend the final pellet in S30A buffer (1 mL per gram of wet cell paste).

-

Lyse the cells by sonication on ice.

-

Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C.

-

Collect the supernatant (S30 extract) and incubate at 37°C for 80 minutes to degrade endogenous mRNA and nucleic acids.

-

Dialyze the extract against S30B buffer (same as S30A but with 0.5 mM DTT) overnight at 4°C.

-

Centrifuge the dialyzed extract at 4,000 x g for 10 minutes at 4°C.

-

Aliquot the supernatant and store at -80°C.

4.1.2. In Vitro Translation Reaction [1]

-

Prepare a reaction mixture containing:

-

S30 extract

-

Amino acids

-

Energy source (ATP, GTP)

-

Energy regenerating system (phosphoenolpyruvate and pyruvate kinase)

-

DNA template encoding a reporter protein (e.g., luciferase or GFP)

-

Varying concentrations of this compound.

-

-

Incubate the reaction at 37°C.

-

Monitor the synthesis of the reporter protein over time by measuring fluorescence or luminescence.

-

Calculate the rate of protein synthesis and determine the IC50 of this compound.

Cell Viability Assay

This assay measures the effect of the antibiotic on the overall viability of the bacterial cells.

4.2.1. Minimum Inhibitory Concentration (MIC) Determination

-

Prepare a serial dilution of this compound in a suitable growth medium (e.g., Luria-Bertani broth).

-

Inoculate each dilution with a standardized suspension of E. coli.

-

Incubate the cultures overnight at 37°C.

-

The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.

Signaling Pathways and Logical Relationships

While specific signaling pathways in E. coli directly targeted by this compound are not well-defined, the inhibition of protein synthesis is known to trigger a general stress response. This can involve the upregulation of chaperones to deal with misfolded proteins and the activation of pathways involved in cell envelope stress. The overall mechanism from drug entry to cell death can be visualized as a logical workflow.

Caption: Mechanism of this compound action in E. coli.

The following diagram illustrates a typical experimental workflow for assessing the impact of an antibiotic on bacterial protein synthesis.

References

- 1. The Basics: In Vitro Translation | Thermo Fisher Scientific - US [thermofisher.com]

- 2. Real-time measurements of aminoglycoside effects on protein synthesis in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of the inhibition of protein synthesis on the Escherichia coli cell envelope - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Review [new antibiotics series III]: this compound (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Real-time measurements of aminoglycoside effects on protein synthesis in live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Protocols for Implementing an Escherichia coli Based TX-TL Cell-Free Expression System for Synthetic Biology - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on Micronomicin Toxicity Profiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Micronomicin, an aminoglycoside antibiotic, demonstrates potent efficacy against a broad spectrum of bacteria. As with other members of the aminoglycoside class, its clinical utility is tempered by potential nephrotoxicity and ototoxicity. This technical guide provides a comprehensive overview of the preliminary toxicity profile of this compound, drawing from available preclinical data. It details the molecular mechanisms of toxicity, summarizes key quantitative data from animal studies, outlines experimental protocols for assessing toxicity, and visualizes the underlying signaling pathways and experimental workflows. This document is intended to serve as a foundational resource for researchers and drug development professionals engaged in the ongoing evaluation of this compound's safety profile.

Introduction to this compound

This compound is an aminoglycoside antibiotic derived from Micromonospora sagamiensis. It shares a structural resemblance to gentamicin and exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its mechanism of action, like other aminoglycosides, involves the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit, leading to mistranslation of mRNA and ultimately bacterial cell death[1]. While effective, the therapeutic window of aminoglycosides is narrowed by dose-dependent toxicities, primarily affecting the kidneys and the inner ear. Preliminary studies suggest that this compound may possess a more favorable safety profile compared to older aminoglycosides, such as gentamicin, exhibiting lower renal and aural toxicity[2].

Mechanisms of this compound-Induced Toxicity

The toxicity of this compound is intrinsically linked to the mechanisms characteristic of the aminoglycoside class. The primary sites of toxicity are the proximal tubule cells of the kidney and the hair cells of the inner ear.

Nephrotoxicity

Aminoglycoside-induced nephrotoxicity is a well-documented adverse effect that occurs in a significant percentage of therapeutic courses[3]. The process is initiated by the accumulation of the drug in the renal cortex[4].

-

Cellular Uptake: Following glomerular filtration, cationic this compound binds to anionic phospholipids on the brush border membrane of proximal tubule cells. This interaction facilitates uptake into the cells via endocytosis.

-

Lysosomal Dysfunction: Once inside the cell, this compound accumulates within lysosomes, leading to lysosomal swelling and dysfunction[2]. This is a key event in the toxic cascade.

-

Oxidative Stress and Apoptosis: The accumulation of the drug is thought to trigger the generation of reactive oxygen species (ROS), leading to mitochondrial damage, release of pro-apoptotic factors, and eventual cell death via apoptosis[4].

The signaling cascade involves the activation of various intracellular pathways that culminate in cellular injury.

References

An In-Depth Technical Guide on the Basic Research Applications of Micronomicin in Microbiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Micronomicin is an aminoglycoside antibiotic derived from Micromonospora sagamiensis.[1] As a member of the gentamicin family, it exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2][3][4] This technical guide provides an in-depth overview of the fundamental applications of this compound in microbiological research, focusing on its mechanism of action, antimicrobial spectrum, and the molecular basis of bacterial resistance. Detailed experimental protocols and visualizations are provided to facilitate its use as a research tool.

Mechanism of Action

This compound, like other aminoglycosides, exerts its bactericidal effect by inhibiting protein synthesis.[5][6] The primary target of this compound is the 30S ribosomal subunit of the bacterial ribosome.[5][6] The binding of this compound to the 16S rRNA within the 30S subunit induces a conformational change, leading to the misreading of mRNA codons during translation.[5] This results in the incorporation of incorrect amino acids into the growing polypeptide chain, leading to the production of non-functional or toxic proteins. Ultimately, this disruption of protein synthesis leads to bacterial cell death.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. Antimicrobial Susceptibility of Pseudomonas aeruginosa Isolated from Cystic Fibrosis Patients in Northern Europe - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro activity of minocycline combined with aminoglycosides against Klebsiella pneumoniae carbapenemase-producing K. pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 5. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vitro Susceptibility Testing of Micronomicin

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Micronomicin is an aminoglycoside antibiotic with activity against a range of Gram-positive and Gram-negative bacteria. Its mechanism of action involves the inhibition of protein synthesis by binding to the 30S ribosomal subunit. Accurate in vitro susceptibility testing is crucial for research and development of this antimicrobial agent.

This document provides detailed protocols for determining the in vitro susceptibility of bacteria to this compound using standard methods such as broth microdilution, agar dilution, and disk diffusion. These protocols are based on the general guidelines for antimicrobial susceptibility testing established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Important Note: As of late 2025, specific clinical breakpoints and quality control (QC) ranges for this compound are not listed in the current publicly available documents from major standards organizations like CLSI and EUCAST.[1][2][3][4] Therefore, the protocols described herein are generalized methods for aminoglycoside testing. Researchers must perform appropriate validation studies to establish their own internal quality control ranges and interpretive criteria based on the specific application and bacterial species being tested.

Data Presentation: Key Experimental Parameters

The following tables summarize critical parameters that are essential for the reproducibility and accuracy of this compound susceptibility testing.

Table 1: Recommended Quality Control (QC) Strains for Aminoglycoside Susceptibility Testing

| QC Strain | ATCC Number | Gram Stain | Rationale for Inclusion |

| Escherichia coli | ATCC 25922 | Negative | Commonly used wild-type strain for QC of tests with Enterobacterales.[5] |

| Pseudomonas aeruginosa | ATCC 27853 | Negative | Recommended for QC of testing anti-pseudomonal agents.[5] |

| Staphylococcus aureus | ATCC 29213 | Positive | Recommended for broth dilution QC with Gram-positive cocci.[5] |

| Staphylococcus aureus | ATCC 25923 | Positive | Recommended for disk diffusion QC with Gram-positive cocci.[5] |

| Enterococcus faecalis | ATCC 29212 | Positive | Recommended for QC of tests with enterococci.[5] |

Note: Specific acceptable MIC or zone diameter ranges for this compound with these strains are not provided by CLSI or EUCAST and must be determined in-house.

Table 2: Standard Inoculum Preparation

| Method | Initial Suspension | Standardized Turbidity | Final Inoculum Density |

| Direct Colony Suspension | Suspend isolated colonies in saline or broth. | 0.5 McFarland Standard | Broth Dilution: ~5 x 10^5 CFU/mLAgar Dilution: ~1 x 10^4 CFU/spot |

| Log-Phase Growth | Grow culture in broth to log phase. | Adjust to 0.5 McFarland Standard | Broth Dilution: ~5 x 10^5 CFU/mLAgar Dilution: ~1 x 10^4 CFU/spot |

Table 3: Incubation Conditions for Susceptibility Testing

| Parameter | Condition | Rationale |

| Temperature | 35 ± 2°C | Optimal growth temperature for most clinically relevant bacteria. |

| Atmosphere | Ambient Air | Required for aerobic and facultative anaerobic bacteria. |

| Duration | 16 - 20 hours | Standardized time to allow for sufficient bacterial growth for accurate endpoint reading.[1] |

Experimental Protocols

Protocol 1: Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of this compound in a liquid growth medium.

Materials:

-

This compound sulfate powder

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well U-bottom microtiter plates

-

Bacterial culture in log phase or overnight culture

-

0.5 McFarland turbidity standard

-

Sterile saline or broth for inoculum dilution

-

Spectrophotometer or turbidimeter

-

Multichannel pipette

Procedure:

-

Prepare this compound Stock Solution: Accurately weigh this compound sulfate powder and dissolve it in a suitable sterile solvent (e.g., water) to create a high-concentration stock solution (e.g., 1280 µg/mL). Account for the potency of the powder.

-

Prepare Microtiter Plates:

-

Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

-

Add 100 µL of the this compound stock solution to the first column of wells, resulting in a 1:2 dilution.

-

Perform serial twofold dilutions by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last dilution column.

-

-

Prepare Standardized Inoculum:

-

Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate.

-

Suspend the colonies in sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1-2 x 10^8 CFU/mL).

-

Dilute this standardized suspension to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

-

-

Inoculate Plates: Within 15 minutes of standardization, add the appropriate volume of the diluted inoculum to each well of the microtiter plate.

-

Controls: Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only) on each plate.

-

Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism, as detected by the naked eye.

Protocol 2: Agar Dilution Method for MIC Determination

This method is considered a reference method for MIC determination and involves incorporating the antibiotic into the agar medium.

Materials:

-

This compound sulfate powder

-

Mueller-Hinton Agar (MHA)

-

Sterile petri dishes

-

Bacterial culture and standardization materials as in Protocol 1

-

Inoculum replicating device (e.g., Steers replicator)

Procedure:

-

Prepare this compound Stock Solution: Prepare as described in the broth microdilution protocol.

-

Prepare Agar Plates:

-

Prepare molten MHA and cool to 45-50°C in a water bath.

-

Add the appropriate volume of this compound stock solution to a series of flasks of molten agar to achieve the desired final concentrations (in twofold dilutions). Mix well.

-

Pour the antibiotic-containing agar into sterile petri dishes to a depth of 3-4 mm.

-

Allow the plates to solidify at room temperature. A control plate with no antibiotic should also be prepared.

-

-

Prepare Standardized Inoculum: Prepare the inoculum and standardize to a 0.5 McFarland turbidity. This suspension is then further diluted to yield a final inoculum of approximately 1 x 10^4 CFU per spot.

-

Inoculate Plates: Spot-inoculate the prepared agar plates with the bacterial suspension using an inoculum replicating device.

-

Incubation: Allow the inoculated spots to dry, then invert the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of this compound at which there is no growth, a faint haze, or one or two colonies at the inoculation spot.

Protocol 3: Disk Diffusion Method

This qualitative or semi-quantitative method assesses the susceptibility of bacteria to an antibiotic-impregnated paper disk.

Materials:

-

This compound disks (concentration must be validated)

-

Mueller-Hinton Agar (MHA) plates (150 mm or 100 mm)

-

Bacterial culture and standardization materials as in Protocol 1

-

Sterile cotton swabs

-

Forceps

-

Ruler or caliper

Procedure:

-

Prepare MHA Plates: Use MHA plates with a depth of 4 mm. Ensure the surface is dry before use.

-

Prepare Standardized Inoculum: Prepare an inoculum suspension adjusted to a 0.5 McFarland standard.

-

Inoculate Plates:

-

Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.

-

Swab the entire surface of the MHA plate uniformly in three directions, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage.

-

-

Apply Disks: Within 15 minutes of inoculation, use sterile forceps to place the this compound disk onto the agar surface. Gently press the disk to ensure complete contact.

-

Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.

-

Reading Results: Measure the diameter of the zone of complete inhibition (including the disk diameter) in millimeters.

Visualizations

Caption: Workflow for Broth Microdilution Susceptibility Testing.

Caption: Workflow for Agar Dilution Susceptibility Testing.

Caption: Workflow for Disk Diffusion Susceptibility Testing.

References

Standardized Method for Micronomicin MIC Determination: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Micronomicin is an aminoglycoside antibiotic effective against a range of bacterial pathogens. Accurate determination of its Minimum Inhibitory Concentration (MIC) is crucial for susceptibility testing, research, and drug development. This document provides detailed protocols for determining the MIC of this compound using standardized methods recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Note: As of the latest review, specific quality control (QC) MIC ranges for this compound against standard QC strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853, S. aureus ATCC 29213) are not officially published by CLSI or EUCAST. Therefore, it is imperative for individual laboratories to establish and validate their own internal QC ranges based on the general guidelines provided by these organizations.

Mechanism of Action of this compound

This compound, like other aminoglycoside antibiotics, exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria.[1][2] The primary target is the 30S ribosomal subunit.[1][2] Binding of this compound to the 30S subunit leads to misreading of the mRNA template, resulting in the production of non-functional or toxic proteins.[1][2] This disruption of protein synthesis ultimately leads to bacterial cell death.

Caption: Mechanism of action of this compound.

Experimental Protocols

The following are detailed protocols for determining the MIC of this compound using the Broth Microdilution and Agar Dilution methods. These are based on established CLSI and EUCAST guidelines.

Protocol 1: Broth Microdilution MIC Assay

This method involves preparing two-fold serial dilutions of this compound in a liquid growth medium in a 96-well microtiter plate.

Materials:

-

This compound sulfate powder

-

Sterile distilled water or other appropriate solvent

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well U-bottom microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Quality control (QC) strains:

-

Escherichia coli ATCC 25922

-

Pseudomonas aeruginosa ATCC 27853

-

Staphylococcus aureus ATCC 29213

-

-

Sterile petri dishes, tubes, and pipettes

-

Incubator (35 ± 2°C)

-

Microplate reader (optional)

Procedure:

-

Preparation of this compound Stock Solution:

-

Accurately weigh the this compound sulfate powder.

-

Calculate the amount of solvent needed to achieve a stock concentration of at least 1280 µg/mL, accounting for the potency of the powder.

-

Dissolve the powder in the appropriate sterile solvent (typically water).

-

Filter-sterilize the stock solution using a 0.22 µm filter.

-

-

Preparation of Microtiter Plates:

-

Dispense 50 µL of CAMHB into each well of a 96-well plate.

-

Add 50 µL of the this compound stock solution to the first well of each row to be tested, resulting in the highest desired concentration.

-

Perform two-fold serial dilutions by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate to the tenth well. Discard 50 µL from the tenth well.

-

The eleventh well in each row serves as a positive control (no antibiotic), and the twelfth well serves as a negative control (no bacteria).

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select several colonies of the test organism.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

-

-

Inoculation and Incubation:

-

Inoculate each well (except the negative control) with 50 µL of the standardized bacterial suspension.

-

Seal the plate to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours in ambient air.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

-

Growth is indicated by turbidity or a pellet at the bottom of the well.

-

The positive control well should show clear growth, and the negative control well should be clear.

-

Caption: Broth Microdilution Experimental Workflow.

Protocol 2: Agar Dilution MIC Assay

This method involves incorporating various concentrations of this compound into an agar medium, which is then spot-inoculated with the test organisms.

Materials:

-

This compound sulfate powder

-

Sterile distilled water or other appropriate solvent

-

Mueller-Hinton Agar (MHA)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Quality control (QC) strains (as listed in Protocol 1)

-

Sterile petri dishes, tubes, and pipettes

-

Inoculum replicating apparatus (optional)

-

Incubator (35 ± 2°C)

Procedure:

-

Preparation of this compound Stock Solution:

-

Prepare a stock solution as described in the Broth Microdilution protocol.

-

-

Preparation of Agar Plates:

-

Prepare molten MHA and cool to 45-50°C in a water bath.

-

Prepare a series of two-fold dilutions of the this compound stock solution.

-

Add 1 part of each this compound dilution to 9 parts of molten agar to achieve the final desired concentrations. Mix well and pour into sterile petri dishes.

-

Allow the agar to solidify completely.

-

Prepare a growth control plate containing no antibiotic.

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Further dilute this suspension to achieve a final inoculum of approximately 10⁴ CFU per spot.

-

-

Inoculation and Incubation:

-

Spot-inoculate the prepared agar plates with the bacterial suspensions. An inoculum replicating apparatus can be used to deliver a standardized volume.

-

Allow the inoculum spots to dry before inverting the plates.

-

Incubate at 35 ± 2°C for 16-20 hours.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth. A faint haze or a single colony at the inoculation site is disregarded.

-

Data Presentation

Quality Control

Regular testing of QC strains is essential to ensure the accuracy and reproducibility of the MIC determination method. The results should fall within an established acceptable range.

Table 1: Quality Control Strains for this compound MIC Determination

| Quality Control Strain | ATCC Number | Recommended Testing Method(s) | Expected MIC Range (µg/mL) |

| Escherichia coli | 25922 | Broth Microdilution, Agar Dilution | Not Established |

| Pseudomonas aeruginosa | 27853 | Broth Microdilution, Agar Dilution | Not Established |

| Staphylococcus aureus | 29213 | Broth Microdilution, Agar Dilution | Not Established* |

*As of the date of this document, official CLSI or EUCAST QC ranges for this compound have not been published. Laboratories should establish their own internal QC ranges based on at least 20 independent measurements.

Conclusion

The Broth Microdilution and Agar Dilution methods provide reliable and reproducible means for determining the MIC of this compound. Adherence to these standardized protocols, including the diligent use of quality control strains and the establishment of internal QC ranges, is critical for generating accurate and meaningful susceptibility data. This information is invaluable for guiding clinical therapy, monitoring for the emergence of resistance, and advancing antimicrobial research and development.

References

Application Notes and Protocols for Preparing Micronomicin Stock Solutions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation, quality control, and storage of Micronomicin stock solutions for routine laboratory use. This compound is an aminoglycoside antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1][2][3] Accurate preparation of stock solutions is critical for ensuring the reproducibility and reliability of experimental results.

Material and Equipment

Table 1: Materials and Equipment

| Item | Description |

| Chemicals | This compound Sulfate powder (or this compound base) |

| Sterile, deionized, or distilled water (H₂O) | |

| Phosphate-Buffered Saline (PBS), pH 7.2 (optional solvent) | |

| Equipment | Analytical balance |

| Spatula | |

| Weighing paper/boat | |

| Sterile conical tubes (e.g., 15 mL or 50 mL) | |

| Vortex mixer | |

| Ultrasonic bath (optional, to aid dissolution) | |

| Sterile syringe filters (0.22 µm pore size) | |

| Sterile syringes | |

| Sterile microcentrifuge tubes or cryovials for aliquoting | |

| Pipettes and sterile pipette tips | |

| Personal Protective Equipment (PPE): lab coat, gloves, safety glasses |

This compound Properties

A summary of the key properties of this compound is provided in Table 2.

Table 2: Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₀H₄₁N₅O₇ | [1][4] |

| Molecular Weight | 463.57 g/mol (base) | [1][2] |

| CAS Number | 52093-21-7 (base), 66803-19-8 (sulfate) | [1][4][5] |

| Appearance | White to off-white powder | [6] |

| Solubility | Freely soluble in water.[7] H₂O: up to 250 mg/mL.[1][2] PBS (pH 7.2): 2 mg/mL.[8] | |

| Storage (Powder) | -20°C | [1][8] |

| Stability (Powder) | ≥ 2 years at -20°C | [1] |

Preparation of this compound Stock Solution (10 mg/mL)

This protocol describes the preparation of a 10 mg/mL stock solution, a common concentration for laboratory use. Adjustments can be made as needed based on experimental requirements.

3.1. Calculation

To prepare a desired volume of a stock solution with a specific concentration, use the following formula:

Weight (mg) = Concentration (mg/mL) x Volume (mL)

For example, to prepare 10 mL of a 10 mg/mL stock solution, you would need 100 mg of this compound powder.

When using a salt form of the antibiotic (e.g., this compound Sulfate), it is crucial to account for the potency of the powder, which is typically provided by the manufacturer (e.g., in µg/mg). The following formula can be used for a more precise calculation[9]:

Weight (mg) = (Volume (mL) x Desired Concentration (µg/mL)) / Potency (µg/mg)

3.2. Protocol

-

Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.

-

Weighing: Tare a sterile weighing boat or paper on an analytical balance. Carefully weigh the required amount of this compound powder.

-

Dissolution: Transfer the powder to a sterile conical tube. Add the required volume of sterile water to the tube. For instance, for a 10 mg/mL solution, if you weighed 100 mg of powder, add 10 mL of sterile water.

-

Mixing: Tightly cap the tube and vortex until the powder is completely dissolved. If dissolution is slow, the solution can be gently warmed to 37°C or placed in an ultrasonic bath for a short period.[2]

-

Sterilization: Draw the dissolved this compound solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter to the syringe.[10] Filter-sterilize the solution into a new sterile conical tube. This step is crucial as autoclaving can inactivate the antibiotic.[11]

-

Aliquoting: Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes or cryovials. This prevents contamination of the entire stock during repeated use and minimizes freeze-thaw cycles.[2][3]

-

Labeling: Clearly label each aliquot with the name of the antibiotic, concentration, date of preparation, and storage temperature.

3.3. Storage and Stability

Proper storage is essential to maintain the activity of the this compound stock solution.

Table 3: Storage and Stability of this compound Stock Solutions

| Storage Temperature | Stability | Reference |

| -20°C | Up to 1 month | [2][3] |

| -80°C | Up to 6 months | [2][3] |

Note: Avoid repeated freeze-thaw cycles as this can degrade the antibiotic.[2][3]

Quality Control

To ensure the biological activity of the prepared this compound stock solution, a quality control check is recommended. This typically involves determining the Minimum Inhibitory Concentration (MIC) against a reference bacterial strain.

4.1. Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9]

-

Prepare Bacterial Inoculum: Culture a susceptible reference strain (e.g., Escherichia coli ATCC 25922 or Staphylococcus aureus ATCC 29213) in appropriate broth media to the mid-logarithmic phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.[9]

-

Serial Dilutions: Prepare a series of two-fold dilutions of the this compound stock solution in a 96-well microtiter plate using sterile broth. The concentration range should encompass the expected MIC for the control strain.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with bacteria, no antibiotic) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of this compound at which there is no visible bacterial growth. Compare the obtained MIC value with the established quality control ranges for the reference strain.

Mechanism of Action

This compound, like other aminoglycoside antibiotics, exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria.[5][12] It binds to the 30S ribosomal subunit, causing misreading of the mRNA template and leading to the production of non-functional or toxic proteins.[6][12][13] This disruption of protein synthesis is fatal to the bacterial cell.

Caption: Mechanism of action of this compound.

Experimental Workflow

The overall workflow for preparing and validating this compound stock solutions is depicted below.

Caption: Workflow for this compound stock solution preparation.

References

- 1. This compound | 52093-21-7 | MOLNOVA [molnova.com]

- 2. glpbio.com [glpbio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | C20H41N5O7 | CID 3037206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. store.p212121.com [store.p212121.com]

- 6. toku-e.com [toku-e.com]

- 7. gbiosciences.com [gbiosciences.com]

- 8. caymanchem.com [caymanchem.com]

- 9. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

- 10. m.youtube.com [m.youtube.com]

- 11. eeescience.utoledo.edu [eeescience.utoledo.edu]

- 12. What is this compound Sulfate used for? [synapse.patsnap.com]

- 13. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]

Application Notes and Protocols: Synergistic Use of Micronomicin and β-Lactam Antibiotics

For Researchers, Scientists, and Drug Development Professionals

Introduction

The combination of aminoglycosides, such as Micronomicin, and β-lactam antibiotics represents a well-established strategy to combat severe bacterial infections, particularly those caused by Gram-negative bacteria. This combination often exhibits a synergistic effect, where the combined antibacterial activity is greater than the sum of their individual effects. These application notes provide a comprehensive overview of the underlying mechanisms, experimental protocols to evaluate synergy, and representative data on this important antibiotic combination.

Mechanism of Synergistic Action

The primary mechanism behind the synergy between β-lactam antibiotics and aminoglycosides lies in their distinct but complementary modes of action. β-lactam antibiotics inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to a compromised and more permeable cell wall.[1][2][3] This disruption of the cell's primary defense allows for enhanced uptake of the aminoglycoside, this compound. Once inside the bacterial cell, this compound binds to the 30S ribosomal subunit, interfering with protein synthesis and ultimately leading to bacterial cell death.[1] This cooperative action allows for more effective bacterial killing than either agent could achieve alone.

Signaling Pathway and Mechanism of Action

Caption: Mechanism of synergy between β-lactam antibiotics and this compound.

Quantitative Data Presentation

While specific quantitative synergy data for this compound in combination with various β-lactams is not extensively published, the following tables present representative data for other aminoglycosides, such as amikacin and gentamicin, which demonstrate the expected synergistic interactions. This data is intended to be illustrative of the type of results obtained from synergy testing.

Table 1: Representative Checkerboard Synergy Data for an Aminoglycoside (Amikacin) and a β-Lactam (Cefazolin) against Klebsiella spp. [4]

| Isolate | MIC of Amikacin Alone (µg/mL) | MIC of Cefazolin Alone (µg/mL) | MIC of Amikacin in Combination (µg/mL) | MIC of Cefazolin in Combination (µg/mL) | FIC Index* | Interpretation |

| K. pneumoniae 1 | 4 | 64 | 1 | 16 | 0.5 | Synergy |

| K. pneumoniae 2 | 2 | 128 | 0.5 | 32 | 0.5 | Synergy |

| K. pneumoniae 3 | 8 | 32 | 2 | 8 | 0.5 | Synergy |

| K. pneumoniae 4 | 4 | >256 | 1 | 64 | <0.5 | Synergy |

*Fractional Inhibitory Concentration (FIC) Index is calculated as: (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). Synergy is defined as an FIC index of ≤ 0.5, additivity/indifference as an FIC index of > 0.5 to 4, and antagonism as an FIC index of > 4.

Table 2: Representative Time-Kill Assay Results for an Aminoglycoside and a β-Lactam Combination

| Time (hours) | Bacterial Count (log10 CFU/mL) - Control | Bacterial Count (log10 CFU/mL) - this compound (Simulated) | Bacterial Count (log10 CFU/mL) - β-Lactam (Simulated) | Bacterial Count (log10 CFU/mL) - Combination (Simulated) |

| 0 | 6.0 | 6.0 | 6.0 | 6.0 |

| 4 | 7.2 | 5.5 | 6.5 | 4.0 |

| 8 | 8.5 | 5.0 | 6.2 | 2.5 |

| 24 | 9.1 | 4.8 | 5.8 | <2.0 (Below limit of detection) |

This table presents simulated data based on typical outcomes of time-kill assays, demonstrating a significant reduction in bacterial count with the combination therapy compared to individual agents.[5][6] Synergy in a time-kill assay is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent.

Experimental Protocols

Checkerboard Assay for In Vitro Synergy Testing

The checkerboard assay is a common method to determine the synergistic, additive, indifferent, or antagonistic effects of an antibiotic combination.[7][8][9][10]

Caption: Workflow for the checkerboard synergy assay.

-

Preparation of Antibiotics: Prepare stock solutions of this compound and the chosen β-lactam antibiotic in an appropriate solvent. Perform serial twofold dilutions of each antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Plate Setup: In a 96-well microtiter plate, add 50 µL of CAMHB to each well. Aliquot 50 µL of each dilution of this compound along the y-axis (rows) and 50 µL of each dilution of the β-lactam along the x-axis (columns). This creates a matrix of antibiotic concentrations. Include wells for each antibiotic alone as controls.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well after inoculation.

-

Inoculation and Incubation: Add 100 µL of the prepared bacterial inoculum to each well of the microtiter plate. Incubate the plate at 35-37°C for 16-24 hours.

-

Data Analysis: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the antibiotic(s) that inhibits visible bacterial growth.

-

FIC Index Calculation: For each well showing no growth, calculate the FIC Index as described in the footnote of Table 1. The lowest FIC index obtained for the combination determines the nature of the interaction.

Time-Kill Curve Analysis

Time-kill assays provide dynamic information about the bactericidal or bacteriostatic activity of an antibiotic combination over time.[5][11][12]

Caption: Workflow for time-kill curve analysis.

-

Inoculum Preparation: Grow a bacterial culture to the mid-logarithmic phase in CAMHB. Adjust the turbidity to a 0.5 McFarland standard and then dilute to a starting concentration of approximately 1 x 10^6 CFU/mL.

-

Assay Setup: Prepare flasks or tubes containing CAMHB with the following conditions:

-

Growth control (no antibiotic)

-

This compound at a clinically relevant concentration (e.g., 1x or 0.5x MIC)

-

β-lactam antibiotic at a clinically relevant concentration (e.g., 1x or 0.5x MIC)

-

The combination of this compound and the β-lactam at the same concentrations.

-

-

Inoculation and Sampling: Inoculate each flask with the prepared bacterial suspension. Incubate at 37°C with agitation. At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot from each flask.

-

Viable Cell Counting: Perform serial dilutions of each aliquot in sterile saline or phosphate-buffered saline. Plate the dilutions onto appropriate agar plates (e.g., Mueller-Hinton agar).

-

Incubation and Analysis: Incubate the plates at 37°C for 18-24 hours, then count the colonies to determine the CFU/mL at each time point. Plot the log10 CFU/mL against time for each condition.

-

Interpretation: Synergy is generally defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours with the combination compared to the most active single agent. Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.[5]

Conclusion

The combination of this compound and β-lactam antibiotics is a potent therapeutic strategy rooted in a clear synergistic mechanism. The provided protocols for checkerboard and time-kill assays are standard methods for quantifying this synergy in a research or drug development setting. The illustrative data highlights the potential for this combination to achieve enhanced bacterial killing, which can be critical for overcoming antibiotic resistance and improving clinical outcomes. Researchers are encouraged to adapt these protocols to their specific bacterial strains and β-lactam partners of interest to fully characterize the potential of this important antibiotic combination.

References

- 1. Bactericidal synergism between beta-lactams and aminoglycosides: mechanism and possible therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Synergism between amikacin and cefazolin against Klebsiella: in vitro studies and effect on the bactericidal activity of serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro Synergistic Activity of Antimicrobial Combinations Against blaKPC and blaNDM-Producing Enterobacterales With blaIMP or mcr Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 9. Revisiting the Checkerboard to Inform Development of β-Lactam/β-Lactamase Inhibitor Combinations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Issues in Pharmacokinetics and Pharmacodynamics of Anti-Infective Agents: Kill Curves versus MIC - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Activities and Time-Kill Studies of Selected Penicillins, β-Lactamase Inhibitor Combinations, and Glycopeptides against Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Throughput Analysis of Micronomicin in Human Plasma by LC-MS/MS

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | C20H41N5O7 | CID 3037206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. lcms.cz [lcms.cz]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. LC/MS/MS Method Package for Aminoglycoside Antibiotics : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

Application Notes and Protocols: Testing Micronomicin Synergy with Other Antimicrobials

For Researchers, Scientists, and Drug Development Professionals

Introduction

Micronomicin is an aminoglycoside antibiotic with a spectrum of activity primarily against Gram-negative bacteria. In an era of increasing antimicrobial resistance, combination therapy is a crucial strategy to enhance efficacy, broaden coverage, and reduce the development of resistant strains. Combining this compound with other classes of antimicrobials, particularly those that inhibit cell wall synthesis such as β-lactams (e.g., penicillins, cephalosporins) and glycopeptides (e.g., vancomycin), can lead to synergistic interactions. This synergy often arises from the initial disruption of the bacterial cell wall by the partner drug, which facilitates the uptake of this compound to its ribosomal target.[1]

These application notes provide detailed protocols for assessing the synergistic potential of this compound in combination with other antimicrobial agents using two standard in vitro methods: the checkerboard assay and the time-kill curve assay.

Key Concepts in Synergy Testing

-

Synergy: The combined effect of two antimicrobials is significantly greater than the sum of their individual effects.

-

Indifference: The combined effect is equal to the sum of their individual effects.

-

Antagonism: The combined effect is less than the sum of their individual effects.

Experimental Protocols

Checkerboard Assay

The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the interaction between two antimicrobials.[2][3]

Materials and Reagents:

-

This compound powder (analytical grade)

-

Partner antimicrobial powder (e.g., Piperacillin, Vancomycin)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial inoculum (adjusted to 0.5 McFarland standard, then diluted to ~5 x 10^5 CFU/mL)

-

Sterile multichannel pipettes and reservoirs

-

Incubator (35°C ± 2°C)

-

Microplate reader (optional, for OD measurements)

Protocol:

-

Preparation of Antimicrobial Stock Solutions: Prepare stock solutions of this compound and the partner antimicrobial in a suitable solvent (e.g., sterile deionized water) at a concentration at least 10 times the expected Minimum Inhibitory Concentration (MIC).

-

Plate Setup:

-

Dispense 100 µL of CAMHB into all wells of a 96-well plate.

-

In the first column, add 100 µL of the partner antimicrobial stock solution to the wells in row A. This will be the highest concentration. Perform serial twofold dilutions down the column by transferring 100 µL from the well above to the well below, discarding the final 100 µL from the last well.

-

Similarly, in the first row, add 100 µL of the this compound stock solution to the wells in column 1. Perform serial twofold dilutions across the row.

-

This creates a gradient of the partner antimicrobial in the columns and this compound in the rows.

-

The final well (H12) should contain only broth and the bacterial inoculum to serve as a growth control.

-

-

Inoculation: Add 10 µL of the prepared bacterial inoculum to each well.

-

Incubation: Incubate the plate at 35°C for 18-24 hours.

-

Reading Results: Determine the MIC of each drug alone and in combination by visual inspection for turbidity. The MIC is the lowest concentration of the antimicrobial that inhibits visible growth.

Data Analysis and Interpretation:

The Fractional Inhibitory Concentration (FIC) Index is calculated as follows[2][3]:

FIC Index = FIC of Drug A + FIC of Drug B

Where:

-

FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

-

FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

| FIC Index | Interpretation |

| ≤ 0.5 | Synergy |

| > 0.5 to ≤ 4.0 | Indifference |

| > 4.0 | Antagonism |

Time-Kill Curve Assay

The time-kill curve assay provides a dynamic picture of the antimicrobial interaction over time, assessing the rate and extent of bacterial killing.[1][4][5]

Materials and Reagents:

-

This compound and partner antimicrobial stock solutions

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum (adjusted to mid-logarithmic phase, then diluted to ~5 x 10^5 CFU/mL in flasks)

-

Sterile culture flasks

-

Shaking incubator (35°C ± 2°C)

-

Tryptic Soy Agar (TSA) plates

-

Sterile saline or phosphate-buffered saline (PBS) for dilutions

-

Micropipettes and sterile tips

Protocol:

-

Preparation of Test Flasks: Prepare flasks containing CAMHB with the following:

-

No antimicrobial (growth control)

-